Antimony arsenide

描述

Antimony is a lustrous silvery bluish white solid that is very brittle and has a flaky texture . It occurs chiefly as the gray sulfide mineral stibnite (Sb 2 S 3) .

Molecular Structure Analysis

The molecular structure of antimony arsenide is complex. It has been observed in a related cationic arsine-based metal complex that due to the higher electrophilic character of As center there is a minute but perceptible shortening of As–C NHC bond distances in comparison to the parent cation .

Chemical Reactions Analysis

The chemical reactions involving antimony arsenide are complex and varied. For example, the reduction of calcified slag under vacuum effectively separates arsenic and antimony, and the reduction rate in the calcified slag during the carbothermal reduction process is more than 99% .

Physical And Chemical Properties Analysis

Antimony is a metalloid; its outermost electrons are not free to move in the crystal structure because they are fixed in position in a covalent bond . It has metallic luster but is brittle with no useful mechanical properties .

科学研究应用

Biogeochemistry and Microbial Transformations : Antimony, being a toxic metalloid, has been a subject of environmental concern. Research has focused on bacterial transformations of antimony, including uptake, efflux, oxidation, and reduction processes. This research is crucial for understanding antimony biochemistry and biogeochemistry in the environment (Li et al., 2016).

Quantum Dot Formation : The impact of antimony on the growth of indium arsenide quantum dots on gallium arsenide has been studied. Antimony was found to reduce the critical thickness for the onset of quantum dot formation and affected the density and clustering of these quantum dots (Sun et al., 2005).

Microbial Oxidation Activities : Microorganisms associated with Sb mine soils have been found capable of oxidizing Sb and arsenic (As), contributing to the speciation and mobility of these elements in situ (Hamamura et al., 2013).

Environmental and Health Implications : Studies have explored the environmental occurrence of antimony and its compounds, focusing on natural waters, and its implications on health. This includes understanding antimony's chemical behavior and toxicity in various environmental matrices (Filella et al., 2002).

Arsenic and Antimony Resistance in Microorganisms : Research has been conducted on the arsenic and antimony resistance system in cyanobacteria, providing insights into environmental pollutant response mechanisms (López-Maury et al., 2003).

Antimony in the Metallurgical Industry : The occurrence of antimony in metallurgical industries, particularly in relation to gold, copper, and lead processing, has been reviewed. This includes its environmental stabilization options and the implications of its presence in metallurgical feedstocks (Multani et al., 2016).

Dissimilatory Antimonate Reduction : The discovery of a bacterium capable of using antimonate as a terminal electron acceptor in anaerobic respiration is significant. This process results in the precipitation of antimonite as antimony trioxide microcrystals, with potential commercial significance (Abin & Hollibaugh, 2014).

Antimonite Transport in Plants : The role of specific transporters in plants for antimonite has been studied, shedding light on the mechanisms of antimony uptake in plants and their response to environmental antimony exposure (Kamiya & Fujiwara, 2009).

安全和危害

未来方向

属性

IUPAC Name |

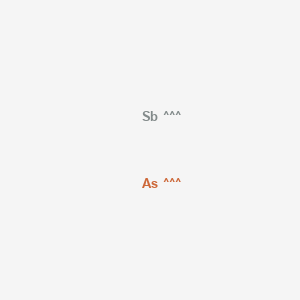

antimony;arsenic | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLISVFCFLGSHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.682 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony arsenide | |

CAS RN |

12255-36-6 | |

| Record name | Antimony arsenide (Sb3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12255-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony arsenide (Sb3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triantimony arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)